Borreverine

Description

Natural Occurrence and Botanical Origins of Borreverine

This compound is a naturally occurring phytochemical isolated from Borreria verticillata, a plant belonging to the Rubiaceae family. nih.govphcogrev.comnih.gov This plant is also recognized under its synonymous botanical name, Spermacoce verticillata. biorxiv.org Native to the tropical regions of the Americas, Borreria verticillata is now widely distributed across tropical and subtropical areas of Africa, Asia, and Australia. biorxiv.org In traditional medicine systems, particularly in regions of West Africa, this plant has a long history of use for treating various ailments, including skin infections and leprosy, which initially spurred scientific investigation into its chemical constituents. phcogrev.comnih.gov

Chemotaxonomic Context: this compound as a Bisindole Alkaloid

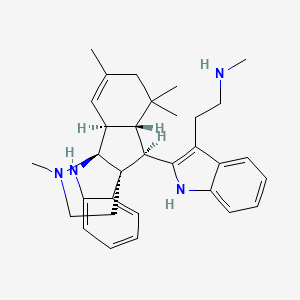

From a chemotaxonomic perspective, this compound is classified as a bisindole alkaloid. researchgate.netresearchgate.net This classification signifies that its molecular structure is composed of two indole (B1671886) units. Specifically, this compound is a dimer of the simpler indole alkaloid, Borrerine (B1196032), which co-occurs in Borreria verticillata. nih.govrsc.org The presence of such complex alkaloids is a significant chemotaxonomic marker for the Borreria genus. The chemical profile of Borreria verticillata is rich and diverse, also containing other classes of compounds such as iridoids, flavonoids, and terpenoids. researchgate.net However, the indole and bisindole alkaloids are among the most structurally complex and biologically investigated constituents of this plant species. nih.govresearchgate.net

Historical Perspective of this compound’s Isolation and Structural Elucidation

The initial isolation of this compound, along with its monomeric precursor Borrerine, was first reported in 1973 by a team of French scientists led by Jean-Louis Pousset. nih.govnih.gov Their pioneering work on the chemical components of Borreria verticillata identified these novel tetrahydro-β-carboline alkaloids. The initial structural hypotheses were based on a combination of spectroscopic techniques available at the time. nih.gov

A definitive confirmation of this compound's complex and unique three-dimensional structure came in 1977, when the same research group published the X-ray crystal structure of the compound. phcogrev.comrsc.org This crystallographic analysis provided unambiguous proof of its molecular architecture, revealing it as a novel bis-indole alkaloid and also detailing the structure of a rearrangement product formed upon diacetylation. phcogrev.comrsc.org

Significance of this compound as a Target for Academic Chemical Synthesis and Biological Investigation

The intricate, cage-like structure of this compound has rendered it an attractive and challenging target for academic research in total synthesis. rsc.orgresearchgate.net Its architecture provides a compelling platform for the development and application of novel synthetic methodologies. Notably, divergent total syntheses have been developed that can selectively produce this compound or other related alkaloids like the Flinderoles through strategies such as switchable Diels-Alder reactions. researchgate.netresearchgate.netnih.govacs.org A biomimetic approach has also been demonstrated, where the acidic dimerization of Borrerine yields this compound and its isomer, Isoboreverine, mimicking its proposed natural formation. rsc.org

In the realm of biological investigation, this compound has demonstrated significant antimicrobial activity. Early studies confirmed its in vitro antibacterial effects, particularly against Gram-positive cocci and Vibrio cholerae. phcogrev.com The minimum inhibitory concentration (MIC) has been reported to be as low as 6 µg/mL for Vibrio cholerae and under 50 µg/mL for Staphylococcus aureus, validating the plant's traditional use against cutaneous infections. phcogrev.com While its antibacterial properties are the most well-documented, the structural relationship of this compound to other biologically active bisindole alkaloids, such as the antimalarial Flinderoles, suggests potential for a broader range of biological activities, including antiparasitic or cytotoxic effects, which remain areas for further investigation. researchgate.net

Overview of this compound’s Structural Relationship to Other Indole Alkaloids (e.g., Borrerine, Flinderoles)

This compound's structure is intrinsically linked to several other indole alkaloids, providing a fascinating case study in natural product biosynthesis and structural diversity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H40N4 |

|---|---|

Molecular Weight |

480.7 g/mol |

IUPAC Name |

N-methyl-2-[2-[(1S,9R,10S,15R,16R)-12,14,14,19-tetramethyl-8,19-diazapentacyclo[7.7.3.01,9.02,7.010,15]nonadeca-2,4,6,11-tetraen-16-yl]-1H-indol-3-yl]ethanamine |

InChI |

InChI=1S/C32H40N4/c1-20-18-24-27(30(2,3)19-20)28(29-22(14-16-33-4)21-10-6-8-12-25(21)34-29)31-15-17-36(5)32(24,31)35-26-13-9-7-11-23(26)31/h6-13,18,24,27-28,33-35H,14-17,19H2,1-5H3/t24-,27-,28-,31+,32+/m0/s1 |

InChI Key |

PHMBUGRSZKDHNS-QGEDZZHQSA-N |

SMILES |

CC1=CC2C(C(C34C2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCNC)C(C1)(C)C |

Isomeric SMILES |

CC1=C[C@H]2[C@@H]([C@H]([C@]34[C@]2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCNC)C(C1)(C)C |

Canonical SMILES |

CC1=CC2C(C(C34C2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCNC)C(C1)(C)C |

Synonyms |

borreverine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Borreverine and Analogues

Development of Novel Reaction Methodologies Inspired by Borreverine’s Core Structure

Asymmetric Transformations for Bisindole Scaffolds

The construction of the core bisindole scaffold of this compound often relies on asymmetric transformations to establish the correct stereochemistry. A notable approach involves the copper-catalyzed enantioselective cyclopentannulation of indoles with donor-acceptor cyclopropanes capes.gov.brnih.govresearchgate.netsci-hub.se. This methodology, rooted in asymmetric formal [3 + 2] cycloaddition reactions, provides access to enantioenriched cyclopenta-fused indoline (B122111) products capes.gov.brnih.govsci-hub.se. These intermediates can then be further elaborated to construct the tetracyclic pyrroloindoline framework characteristic of this compound and related compounds capes.gov.brnih.gov. The development of such chiral scaffolds is essential for advancing asymmetric synthesis, enabling the creation of versatile chiral frameworks with broad synthetic potential nih.gov.

Palladium-Catalyzed and Copper-Catalyzed Approaches

Both copper and palladium catalysis play crucial roles in the synthesis of this compound and its related alkaloids.

Copper-Catalyzed Approaches: Copper catalysis is particularly prominent in establishing the core structure of this compound. For instance, copper-catalyzed [2+1] cycloaddition reactions of 2-bromoesters with styrenes have been employed to synthesize key cyclopropane (B1198618) intermediates, which were then utilized to construct the this compound core rsc.org. Furthermore, copper complexes, such as BOX/Cu(II) systems, facilitate highly enantioselective cyclopentannulation reactions of indoles, a critical step in building the bisindole framework capes.gov.brnih.govresearchgate.netsci-hub.se. Copper triflate (Cu(OTf)₂) has also been utilized in Diels-Alder dimerization reactions for the synthesis of related Flindersia alkaloids acs.org.

Palladium-Catalyzed Approaches: Palladium catalysis is recognized for its utility in functionalizing indole (B1671886) moieties. For example, palladium-catalyzed C-3 selective allylation of indoles has been employed to introduce structural diversity, a strategy applicable to the derivatization of this compound precursors acs.org. While not explicitly detailed for this compound itself in the provided literature, palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are foundational in modern organic synthesis for forging carbon-carbon bonds and are broadly applicable to the synthesis of complex molecules organic-chemistry.orgnobelprize.orgresearchgate.net. Palladium-catalyzed cascade reactions are also valuable for efficiently assembling complex molecular skeletons researchgate.net.

Derivatization and Analogue Synthesis of this compound

The synthesis of this compound analogues and derivatives is achieved through strategic modifications of precursors and synthetic pathways, allowing for structural diversification and exploration of structure-activity relationships.

Strategies for Structural Modification and Diversification

Analogues and derivatives of this compound are primarily synthesized by modifying the starting materials used in the preparation of its precursors, such as tryptamine (B22526), or by derivatizing the intermediate borrerine (B1196032) itself google.com. The synthesis of various Flindersia alkaloids, including flinderoles and isothis compound, from common precursors like borrerine highlights the potential for structural diversification through controlled synthetic routes google.comresearchgate.netthieme-connect.com. Biomimetic strategies, which often involve the acid-catalyzed dimerization of borrerine or its derivatives, are particularly effective for generating structural isomers and analogues of this compound google.comthieme-connect.comresearchgate.net.

Functionalization at Specific Positions

The ability to functionalize specific positions within the this compound molecular architecture is crucial for creating diverse analogues. Modifications to the tryptamine component, enal component, and acyl component during the synthesis of borrerine directly influence the final structure of the resulting alkaloids, indicating key positions amenable to diversification google.com. The synthesis of different Flindersia alkaloids from shared precursors suggests that synthetic chemists can control functionalization at various points, leading to a range of structurally related compounds google.comresearchgate.netthieme-connect.com.

Green Chemistry Principles in this compound Synthetic Routes

While specific "green" synthetic routes for this compound are not extensively detailed in the provided literature, the general principles of green chemistry are highly relevant and applicable to its synthesis.

Waste Prevention and Atom Economy: A core tenet of green chemistry is minimizing waste generation. This is achieved by designing synthetic routes with fewer steps and maximizing atom economy, ensuring that a larger proportion of starting material atoms are incorporated into the final product chemistryjournals.netscienceinschool.orgmsu.eduopcw.org. The development of concise, multi-step total syntheses for complex molecules like this compound aligns with this principle thieme-connect.comresearchgate.netresearchgate.net.

Catalysis: The widespread use of metal catalysts, such as copper and palladium, in the synthesis of this compound and its core structure exemplifies the green chemistry principle of employing catalytic reagents over stoichiometric ones. Catalytic processes generally lead to reduced waste, lower energy consumption, and improved selectivity chemistryjournals.netopcw.org.

Safer Solvents and Conditions: Green chemistry advocates for the use of safer solvents and milder reaction conditions to minimize environmental impact and health risks chemistryjournals.netscienceinschool.orgopcw.orgliverpool.ac.uk. While specific green solvents for this compound synthesis are not detailed here, this remains a key area for future optimization.

Energy Efficiency: Minimizing the energy requirements for chemical processes, such as conducting reactions at ambient temperatures, is another crucial aspect of green chemistry chemistryjournals.netscienceinschool.orgopcw.orgliverpool.ac.uk.

By integrating these principles, synthetic chemists can strive to develop more sustainable and environmentally benign pathways for the production of this compound and its valuable analogues.

Advanced Structural Characterization and Spectroscopic Analysis in Borreverine Research

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of Borreverine. By measuring the mass-to-charge ratio (m/z) of ionized molecules with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions msu.edulibretexts.org. This precision allows for the unambiguous determination of the molecular formula, a fundamental step in identifying unknown compounds. For this compound, HRMS data has been used to confirm its molecular formula, which is C₃₂H₄₀N₄ nmppdb.com.ngnih.gov. The exact mass for this formula is calculated to be approximately 480.3253 Da nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of this compound, providing information about the connectivity of atoms, the chemical environment of nuclei, and spatial relationships between atoms.

One-Dimensional NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy : Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the number, type, and environment of hydrogen atoms within the this compound molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while splitting patterns (multiplicity) and coupling constants (J) reveal the number of neighboring protons and their connectivity libretexts.orguthscsa.edulibretexts.org. For this compound, ¹H NMR data would detail the various proton signals, their integration (relative number of protons), and their characteristic splitting patterns, contributing significantly to the assignment of its complex structure.

¹³C NMR Spectroscopy : Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of this compound. ¹³C NMR spectra exhibit a wider chemical shift range (up to 200 ppm) compared to ¹H NMR, allowing for better resolution of different carbon environments oregonstate.edulibretexts.org. Each distinct carbon atom in this compound would ideally produce a separate signal, with chemical shifts indicative of their functional groups and hybridization states (e.g., sp³, sp², aromatic, carbonyl). Quaternary carbons (those bonded to four other atoms and lacking protons) are typically observed as weaker signals oregonstate.edulibretexts.org.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To fully resolve the complex structure of this compound, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy) : COSY experiments reveal proton-proton coupling correlations, mapping out which protons are adjacent to each other through chemical bonds libretexts.orguthscsa.edu. This helps in piecing together spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons, establishing ¹H-¹³C one-bond connectivities. This is crucial for assigning specific proton signals to their corresponding carbon atoms uthscsa.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is vital for establishing longer-range connectivities, particularly across quaternary carbons and within complex ring systems like those found in this compound libretexts.orguthscsa.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify through-space correlations between protons that are close in proximity, regardless of their connectivity through bonds. This is instrumental in determining the relative stereochemistry and conformation of this compound uthscsa.edufrontiersin.org.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

FT-IR Spectroscopy : FT-IR measures the absorption of infrared radiation, which causes changes in the dipole moment of a molecule during vibration uni-siegen.devscht.cz. It is highly effective for identifying functional groups such as C=O, O-H, N-H, and C-C bonds.

FT-Raman Spectroscopy : FT-Raman spectroscopy, conversely, relies on the change in polarizability during molecular vibrations jst.go.jpuni-siegen.devscht.cz. It often complements FT-IR by providing information on different vibrational modes, particularly those involving symmetric stretching or bending.

Studies on this compound derivatives have utilized both FT-IR and FT-Raman spectroscopy, with theoretical calculations (e.g., DFT using B3LYP/6-31G(d,p)) used to assign observed vibrational bands and confirm molecular stability through Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) mapping jst.go.jpnih.gov. The agreement between calculated and observed wavenumbers validates the structural assignments jst.go.jpnih.gov.

Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is crucial for determining the absolute configuration (AC) of chiral molecules like this compound frontiersin.orgfaccts.denih.govmdpi.comencyclopedia.pubspectroscopyasia.com. These techniques measure the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information that is sensitive to stereochemistry.

Electronic Circular Dichroism (ECD) : ECD is associated with electronic transitions and is the chiroptical counterpart of UV-Vis absorption spectroscopy faccts.deencyclopedia.pub. It is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign absolute configurations by comparing experimental spectra with theoretically calculated ECD spectra, often using Time-Dependent Density Functional Theory (TD-DFT) frontiersin.orgfaccts.dersc.org. While this compound-type alkaloids have been noted as racemates, ECD can still provide insights into conformational preferences thieme-connect.com.

Vibrational Circular Dichroism (VCD) : VCD arises from vibrational transitions and provides even richer spectral features than ECD, analogous to the comparison between IR and UV-Vis spectra spectroscopyasia.com. VCD is particularly valuable for molecules lacking strong UV chromophores and can be used to determine absolute configurations in solution by comparing experimental VCD spectra with quantum chemical calculations spectroscopyasia.com.

The application of these techniques allows for the definitive assignment of the absolute configuration of this compound, a critical aspect given its complex stereochemistry and potential biological interactions researchgate.netfrontiersin.orgmdpi.comspectroscopyasia.com.

Compound List

this compound

(+)-camphor

(-)-mirtazapine

2-Br-hexahelicene

Hexahelicene

2-aza-hexahelicene

Clavulanate potassium

Anacolosins A

Flinderole A

Flinderole B

Flinderole C

Desmethyl flinderole C

Isothis compound

Dimethylisothis compound

2-[4-(4-ethylbenzamido)phenyl]benzothiazole (BSN-009)

2-[4-(4-nitrobenzamido)phenyl]benzothiazole (BSN-011)

2-Methyl-8-nitroquinoline (2M8NQ)

Omeprazole

Lansoprazole

Pantoprazole

Esomeprazole

Molybdenum borides (Mo–B phases)

α-MoB

β-MoB

R3m-MoB₂

MoB₃

Pmmn-MoB₅

Mo₀.₇₅₇B₃

Diamond

Graphite

Carbon

Nitrogen (N)

Oxygen (O)

Bromine (Br)

Chlorine (Cl)

Fluorine (F)

Palladium (Pd)

Silver (Ag)

Molybdenum (Mo)

Boron (B)

Hydrogen (H)

Lithium (Li)

Silicon (Si)

Phosphorus (P)

Sulfur (S)

Iodine (I)

Titanium (Ti)

Vanadium (V)

Chromium (Cr)

Manganese (Mn)

Iron (Fe)

Cobalt (Co)

Nickel (Ni)

Copper (Cu)

Zinc (Zn)

Gallium (Ga)

Germanium (Ge)

Arsenic (As)

Selenium (Se)

Yttrium (Y)

Zirconium (Zr)

Niobium (Nb)

Ruthenium (Ru)

Rhodium (Rh)

Cadmium (Cd)

Indium (In)

Tin (Sn)

Antimony (Sb)

Tellurium (Te)

Lanthanum (La)

Cerium (Ce)

Praseodymium (Pr)

Neodymium (Nd)

Samarium (Sm)

Europium (Eu)

Gadolinium (Gd)

Terbium (Tb)

Dysprosium (Dy)

Holmium (Ho)

Erbium (Er)

Thulium (Tm)

Ytterbium (Yb)

Lutetium (Lu)

Hafnium (Hf)

Tantalum (Ta)

Tungsten (W)

Rhenium (Re)

Osmium (Os)

Iridium (Ir)

Platinum (Pt)

Gold (Au)

Mercury (Hg)

Thallium (Tl)

Lead (Pb)

Bismuth (Bi)

Polonium (Po)

Astatine (At)

Radon (Rn)

Francium (Fr)

Radium (Ra)

Actinium (Ac)

Thorium (Th)

Protactinium (Pa)

Uranium (U)

Neptunium (Np)

Plutonium (Pu)

Americium (Am)

Curium (Cm)

Californium (Cf)

Einsteinium (Es)

Fermium (Fm)

Mendelevium (Md)

Nobelium (No)

Lawrencium (Lr)

Rutherfordium (Rf)

Dubnium (Db)

Seaborgium (Sg)

Bohrium (Bh)

Hassium (Hs)

Meitnerium (Mt)

Darmstadtium (Ds)

Roentgenium (Rg)

Copernicium (Cn)

Nihonium (Nh)

Flerovium (Fl)

Moscovium (Mc)

Livermorium (Lv)

Tennessine (Ts)

Oganesson (Og)

Cesium (Cs)

Barium (Ba)

Lanthanides (Ln)

Actinides (An)

Transition Metals

Alkali Metals

Alkaline Earth Metals

Halogens

Noble Gases

Metalloids

Nonmetals

Lanthanum (La)

Cerium (Ce)

Praseodymium (Pr)

Neodymium (Nd)

Promethium (Pm)

Samarium (Sm)

Europium (Eu)

Gadolinium (Gd)

Terbium (Tb)

Dysprosium (Dy)

Holmium (Ho)

Erbium (Er)

Thulium (Tm)

Ytterbium (Yb)

Lutetium (Lu)

Thorium (Th)

Protactinium (Pa)

Uranium (U)

Neptunium (Np)

Plutonium (Pu)

Americium (Am)

Curium (Cm)

Berkelium (Bk)

Californium (Cf)

Einsteinium (Es)

Fermium (Fm)

Mendelevium (Md)

Nobelium (No)

Lawrencium (Lr)

Molybdenum (Mo)

Boron (B)

Computational Chemistry for Conformational Analysis and Spectroscopic Prediction

Computational chemistry methods provide powerful tools to explore molecular structures, electronic distributions, and bonding interactions, offering insights that complement experimental spectroscopic data. For this compound, these techniques are employed to gain a deeper understanding of its stable conformations, reactive sites, and the underlying electronic delocalization responsible for its stability.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is widely utilized for optimizing molecular geometries, predicting vibrational frequencies, and analyzing electronic structures. In the context of this compound research, DFT calculations have been instrumental in identifying the most stable molecular conformations.

Studies on a this compound derivative have employed DFT, specifically utilizing the B3LYP functional in conjunction with the 6-31G(d,p) basis set , for detailed conformational analysis and geometry optimization researchgate.netnih.govtandfonline.com. This computational approach allows researchers to systematically explore various possible arrangements of atoms in space and determine the lowest energy configurations. The research identified a most stable conformer, designated as conformer I, and compared its optimized geometry with an initial crystallographic geometry, conformer V researchgate.netnih.gov. Furthermore, DFT calculations were performed to compute the vibrational frequencies and intensities for these identified conformers, aiding in the interpretation of experimental spectroscopic data such as FT-IR and FT-Raman spectra researchgate.netnih.gov. The agreement between scaled and experimentally observed wavenumbers validated the accuracy of the computational model researchgate.netnih.gov.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electron density around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic) uni-muenchen.deajchem-a.com. This analysis is crucial for predicting sites of potential chemical reactivity and intermolecular interactions.

For this compound derivatives, MEP has been computed and plotted to elucidate the molecule's reactive sites researchgate.netnih.govjst.go.jp. The MEP surface, typically color-coded with red indicating negative potential (nucleophilic sites) and blue indicating positive potential (electrophilic sites), provides a clear visual representation of where electrophilic or nucleophilic attacks are most likely to occur uni-muenchen.deajchem-a.com. This mapping helps in understanding how this compound might interact with other molecules or biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to investigate the electronic structure of molecules by transforming delocalized molecular orbitals into localized Lewis-type orbitals, such as bonds and lone pairs uni-muenchen.dewisc.eduuba.ar. This analysis provides insights into intramolecular charge transfer, hyperconjugation, and the factors contributing to molecular stability.

In this compound research, NBO studies have been performed to explore the intramolecular charge transfer phenomena that contribute to the molecule's stability researchgate.netnih.govjst.go.jp. By examining donor-acceptor orbital interactions, NBO analysis helps to quantify the extent of electron delocalization within the molecule researchgate.nettandfonline.comuni-muenchen.de. This understanding is vital for correlating electronic structure with observed chemical properties and stability.

Computational Methods Employed in this compound Derivative Research

| Computational Method | Functional | Basis Set | Key Application to this compound Derivative |

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Geometry optimization, conformational analysis, vibrational frequency and intensity calculations. Identified most stable conformer (conformer I) compared to crystallographic geometry (conformer V). |

| Molecular Electrostatic Potential (MEP) | (Derived from DFT) | (Derived from DFT) | Elucidation of reactive sites, mapping electrophilic and nucleophilic areas, predicting sites of potential chemical reactivity and intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | (Derived from DFT) | (Derived from DFT) | Investigation of intramolecular charge transfer, molecular stability, and electron delocalization by examining donor-acceptor orbital interactions. |

Preclinical and in Vitro Biological Activities of Borreverine

Antimicrobial Activity in Bacterial and Fungal Models

In contrast to the lack of antimalarial data, early in vitro research has provided preliminary insights into the antimicrobial properties of borreverine.

An early study demonstrated that this compound possesses antimicrobial activity in vitro. The compound showed notable action against Gram-positive cocci, with a particular emphasis on its effect against Staphylococcus aureus. Furthermore, it was found to be active against Vibrio cholerae. However, its potency was significantly lower against several Gram-negative rod-shaped bacteria, including those from the Enterobacteriaceae family and Pseudomonas species. nih.gov

The same foundational study established preliminary Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial groups. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

The reported MIC values for this compound are summarized in the table below.

| Bacterial Group/Species | Minimum Inhibitory Concentration (MIC) |

| Gram-positive cocci | < 50 µg/mL |

| Vibrio cholerae | < 6 µg/mL |

| Gram-negative rod-bacteria | > 200 µg/mL |

Data sourced from an in vitro study on the antimicrobial action of this compound. nih.gov

These initial findings suggest a degree of selectivity in the antibacterial action of this compound, with greater efficacy observed against Gram-positive bacteria and Vibrio cholerae compared to other Gram-negative bacteria tested. nih.gov

Anticancer Activity in Cell-Based Research Models

Berberine (B55584) has been extensively studied for its anticancer properties and has shown cytotoxic effects across multiple cancer cell lines. nih.gov Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, modulation of the cell cycle, and induction of programmed cell death. nih.govnih.gov

Berberine has been shown to inhibit the proliferation of a wide range of human cancer cell lines in a dose- and time-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several cell lines. For instance, berberine displayed cytotoxic effects on oral squamous cell carcinoma (Tca8113), nasopharyngeal carcinoma (CNE2), breast cancer (MCF-7), cervical carcinoma (Hela), and colon cancer (HT29) cells. nih.gov The colon cancer cell line HT29 was found to be particularly sensitive. nih.gov Studies on pancreatic cancer cell lines PANC-1 and MIA-PaCa2 also confirmed its ability to inhibit cell growth in a dose-dependent fashion. bjournal.org

| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |

|---|---|---|---|

| HT29 | Colon Cancer | 52.37 ± 3.45 | nih.gov |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | nih.gov |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | nih.gov |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | nih.gov |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | nih.gov |

A key mechanism behind berberine's antiproliferative effect is its ability to induce cell cycle arrest. nih.gov Depending on the cancer cell type and the concentration of berberine, this arrest can occur at different phases of the cell cycle. nih.gov For example, treatment with berberine resulted in cell cycle arrest at the G2/M phase in oral squamous cell carcinoma, nasopharyngeal carcinoma, breast cancer, cervical carcinoma, and colon cancer cell lines. nih.gov In human gastric carcinoma SNU-5 cells, berberine also induced G2/M arrest in a concentration- and time-dependent manner. nih.gov In contrast, studies on human breast cancer MCF-7 cells and pancreatic cancer cells (PANC-1 and MIA-PaCa2) have shown that berberine can cause arrest at the G0/G1 or G1 phase. nih.govbjournal.org This blocking effect on cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov

Berberine is a potent inducer of apoptosis, a form of programmed cell death, in numerous cancer cell lines. nih.gov This pro-apoptotic effect is a cornerstone of its anticancer activity. nih.gov The molecular mechanisms involve both caspase-dependent and caspase-independent pathways. scienceopen.com

A primary pathway involves the regulation of the Bcl-2 family of proteins. Berberine has been shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis, leading to cytochrome C release and the activation of caspases, such as caspase-3 and caspase-9. researchgate.netnih.gov In some instances, such as in colon tumor cells, berberine can induce a caspase-independent cell death mediated by the apoptosis-inducing factor (AIF). scienceopen.com This process is dependent on the production of reactive oxygen species (ROS). bjournal.orgscienceopen.com

The anticancer effects of berberine are mediated through its interaction with multiple cellular targets and the modulation of various signaling pathways critical for cancer cell survival and proliferation. Among the key pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt) signaling pathways. nih.gov

Berberine has been shown to deactivate the MAPK signaling pathway, which can inhibit cancer cell proliferation. researchgate.net It also suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. researchgate.net By inhibiting these pathways, berberine effectively hampers the molecular machinery that cancer cells rely on for their uncontrolled growth. While research has identified numerous targets, there is currently no direct evidence in the provided search results linking berberine's activity to the inhibition of Kinesin Eg5.

Other Investigational Biological Activities

Beyond its anti-fungal and anticancer properties, berberine exhibits a wide spectrum of other pharmacological activities that are the subject of ongoing research. nih.gov These diverse biological effects underscore its potential as a therapeutic agent for various conditions.

Notable investigational activities include:

Anti-inflammatory activity : Berberine has been shown to inhibit the transcription of pro-inflammatory genes and suppress the expression of proteins like cyclooxygenase 2 (COX-2). nih.gov

Antibacterial activity : It has proven to have broad antibacterial effects. nih.gov

Neuroprotective effects : Berberine can cross the blood-brain barrier and has shown potential in the context of neurological diseases. nih.gov

Metabolic regulation : It is being investigated for its role in managing metabolic disorders, including its effects on blood sugar and cholesterol levels. omre.co

Antimalarial and Antidiarrheal properties : Traditional uses and modern research have pointed to its effectiveness as an antimalarial and antidiarrheal agent. nih.govplos.org

Antioxidant Activity in Cell-Free and Cellular Assays

While extracts of Borreria verticillata have demonstrated notable antioxidant properties, specific data on the antioxidant activity of isolated this compound in cell-free and cellular assays is not extensively detailed in the currently available scientific literature.

Studies on the plant extracts, however, provide an indirect indication of the potential antioxidant capacity of its constituents, including this compound. Methanolic extracts of Borreria verticillata have shown significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. Furthermore, these extracts have exhibited inhibitory effects on lipid peroxidation, a key process in cellular oxidative damage. For instance, the methanolic extract displayed the highest inhibition of lipid peroxidation, hydroxyl radical scavenging, and ABTS radical scavenging, while the acetone (B3395972) extract showed the most potent activity against the DPPH radical.

It is important to note that these findings pertain to the entire plant extract, and the specific contribution of this compound to these antioxidant effects has not been individually quantified. Further research is required to isolate this compound and evaluate its intrinsic antioxidant activity in various cell-free and cellular assay systems.

Enzyme Inhibition Studies (in vitro)

The enzyme inhibitory potential of this compound has been suggested through studies on the extracts of Spermacoce verticillata, which is a known source of this alkaloid. These extracts have been evaluated for their inhibitory effects against a range of enzymes.

In vitro studies have demonstrated that extracts of S. verticillata exhibit notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmission. Additionally, significant inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, has been observed. The extracts also showed modest inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. Potent inhibition of α-glucosidase was noted with the ethyl acetate (B1210297) and aqueous extracts of the plant.

The following table summarizes the enzyme inhibitory activities observed for the extracts of Spermacoce verticillata. It is crucial to reiterate that this data represents the activity of the total plant extract and not of purified this compound. The specific inhibitory concentrations (e.g., IC50 values) for this compound against these enzymes are not yet reported in the literature.

| Enzyme Target | Plant Extract | Observed Activity |

| Acetylcholinesterase (AChE) | Spermacoce verticillata extracts | Notable Inhibition |

| Butyrylcholinesterase (BChE) | Spermacoce verticillata extracts | Notable Inhibition |

| Tyrosinase | Spermacoce verticillata extracts | Notable Inhibition |

| α-Amylase | Spermacoce verticillata extracts | Modest Inhibition |

| α-Glucosidase | Spermacoce verticillata ethyl acetate and aqueous extracts | Potent Inhibition |

This table is based on findings from studies on the entire plant extracts and does not represent the specific activity of isolated this compound.

Receptor Binding Affinity Studies in Research Models

Structure Activity Relationship Sar Studies and Molecular Modeling of Borreverine Analogues

Structure-Activity Relationship (SAR) Studies of Borreverine Derivatives

SAR studies systematically investigate how structural modifications to a lead compound influence its biological activity. For this compound and its analogues, research has explored various structural features to optimize efficacy, particularly against malaria parasites.

Impact of Substituent Modifications on Biological Activities

While specific SAR data for a wide range of this compound derivatives is not extensively detailed in the available literature, studies on related indole (B1671886) alkaloids and indole-sulfonamide derivatives provide insights into how structural modifications can impact antimalarial activity.

Indole Core Modifications: The indole scaffold itself is recognized for its presence in various bioactive molecules, including antimalarial agents dovepress.comresearchgate.net. Functionalization at different positions of the indole ring has been shown to be critical. For instance, in related indole-sulfonamide derivatives, the presence of a hydroxyl group in bisindoles was associated with antimalarial effects, while specific substituents like methoxy (B1213986) (OCH3) groups on certain bisindole structures were identified as particularly promising for antimalarial potency nih.govacs.org. Halogen substituents (e.g., chlorine) and methoxy groups at specific positions, such as C5 of the indole ring, have also been reported to enhance activity against Plasmodium falciparum researchgate.net.

Modifications in Related Alkaloids: Studies on other indole alkaloids, like neocryptolepine (B1663133) (an indoloquinoline), have demonstrated that substituents at positions C2, C9, and C11 can significantly influence antiplasmodial efficacy jst.go.jp. Similarly, modifications to the side chains of indole-based compounds can affect their interaction with biological targets mdpi.com.

Computational Approaches in SAR Elucidation

Pharmacophore Modeling for Design of Novel Analogues

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic groups, and charged centers) that are necessary for a molecule to exert its biological activity pharmaron.comnih.govyoutube.com. This model serves as a blueprint for designing new molecules that can effectively interact with a specific biological target.

In the context of this compound and related indole alkaloids, the indole nucleus itself is recognized as a significant pharmacophore scispace.comresearchgate.net. This core structure is known to interact with various biological targets, contributing to the diverse pharmacological profiles of indole-containing compounds. While specific, detailed pharmacophore models derived directly from this compound's interactions with particular targets are not extensively published in the readily accessible literature, the general principles apply. A pharmacophore model for this compound analogues would aim to capture the spatial arrangement of functional groups critical for binding affinity and biological efficacy. Such models are instrumental in virtual screening processes, identifying existing compounds with similar pharmacophoric features, and guiding the synthetic modification of the this compound scaffold to generate novel analogues with enhanced biological properties pharmaron.comnih.gov.

Design Principles for Enhanced Biological Potency and Selectivity in Research Contexts

The design of novel this compound analogues with improved biological potency and selectivity relies on a combination of structure-activity relationship (SAR) studies and molecular modeling techniques. These principles are applied within a research context to explore the compound's therapeutic potential and understand its mechanism of action.

Structure-Activity Relationship (SAR) Studies

SAR studies systematically investigate how variations in a molecule's chemical structure affect its biological activity. For this compound, research has indicated its activity against Plasmodium falciparum (the parasite responsible for malaria) ukzn.ac.zascispace.com. Specific SAR insights derived from studies on this compound and its analogues include:

Methylation of the C-3 ethylamine (B1201723) side chain: Studies suggest that methylation of the ethylamine side chain at the C-3 position of the indole ring can lead to an increase in biological activity researchgate.net. This observation highlights the importance of specific functional group modifications on the side chain for enhancing potency. For instance, 4-methylthis compound has been reported as active against P. falciparum, implying that structural modifications, such as the addition of a methyl group, can modulate the compound's efficacy ukzn.ac.zascispace.com.

The following table summarizes key findings related to this compound's activity and SAR:

| Compound Name | Biological Activity (Target) | SAR Observation | Reference |

| This compound | Active against Plasmodium falciparum (3D7 and Dd2 strains) | Methylation of the C-3 ethylamine side chain is associated with increased biological activity. | ukzn.ac.zascispace.comresearchgate.net |

| 4-Methylthis compound | Active against Plasmodium falciparum (3D7 and Dd2 strains) | Exhibits increased activity compared to this compound, likely due to modifications such as methylation of the C-3 ethylamine side chain. | ukzn.ac.zascispace.comresearchgate.net |

Molecular Modeling and Computational Approaches

Molecular modeling and computational chemistry play a pivotal role in drug design by providing insights into molecular interactions and guiding the optimization process openaccessjournals.comnumberanalytics.com. These techniques complement experimental SAR studies by:

Predicting Binding Affinity: Molecular docking simulations can predict how this compound analogues might bind to specific protein targets, estimating the strength of these interactions pharmaron.comlongdom.orgnih.gov. This helps in prioritizing compounds for synthesis and testing.

Guiding Analogue Design: By visualizing the three-dimensional structure of this compound and its target, molecular modeling can identify key interaction points and suggest specific structural modifications to enhance binding affinity, potency, and selectivity openaccessjournals.comnumberanalytics.com. For example, understanding the steric and electronic requirements for optimal interaction can guide the introduction or modification of functional groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed using existing data to predict the activity of new, unsynthesized compounds based on their structural descriptors acs.org. This facilitates a more systematic and efficient exploration of the chemical space around the this compound scaffold.

Enhancing Selectivity: Molecular modeling can help design analogues that selectively bind to the intended biological target while minimizing interactions with off-target proteins, thereby reducing potential side effects and improving the therapeutic index pharmaron.comnumberanalytics.com.

The iterative process of designing, synthesizing, and testing analogues, informed by both SAR data and computational modeling, is fundamental to refining lead compounds like this compound into more potent and selective agents for further research.

Analytical and Bioanalytical Methodologies for Borreverine Research

Chiral Separation Techniques for Enantiomeric Purity Assessment

Borreverine, a complex dimeric indole (B1671886) alkaloid, possesses multiple stereocenters, necessitating robust analytical methods for the assessment of its enantiomeric purity nih.govsigmaaldrich.comacs.org. The precise determination of enantiomeric composition is critical for understanding the compound's biological activity and for quality control in its synthesis or isolation. Chiral separation techniques are paramount in achieving this objective, allowing for the resolution of stereoisomers that may exhibit distinct pharmacological profiles.

High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the chiral separation of this compound and its related compounds. Specifically, vancomycin-based chiral stationary phases (CSPs), such as those found in the CHIROBIOTIC® V and V2 columns, have proven effective in resolving racemic mixtures of these alkaloids sigmaaldrich.comnih.gov. Research has demonstrated that these CSPs, which are derived from macrocyclic glycopeptides bonded to silica (B1680970) gel, can achieve baseline separation of this compound and isothis compound sigmaaldrich.comnih.gov. The CHIROBIOTIC® V column, in particular, utilizes vancomycin, which contains numerous chiral centers and pockets, facilitating chiral recognition through multiple molecular interactions sigmaaldrich.comsigmaaldrich.com. These phases offer versatility, operating effectively in both polar organic and reversed-phase modes, and their complementary selectivity can be advantageous for challenging separations nih.govbioanalysis-zone.com.

Capillary Electrophoresis (CE) has also been investigated for the chiral separation of this compound and its isomers. While CE utilizing cyclodextrin (B1172386) selectors has shown the ability to partially separate these compounds, it is generally less effective than HPLC with specialized CSPs for achieving baseline resolution nih.gov. Nonetheless, CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times, making it a valuable complementary technique lumexinstruments.cominflibnet.ac.in.

The development and application of these chiral separation methodologies are essential for the accurate determination of enantiomeric purity, which is a critical parameter in the characterization and potential pharmaceutical development of this compound.

| Technique | Stationary Phase | Analyte(s) | Separation Outcome |

| High-Performance Liquid Chromatography (HPLC) | Vancomycin-based CSP (CHIROBIOTIC® V) | This compound, Isothis compound | Baseline Separation |

| High-Performance Liquid Chromatography (HPLC) | Vancomycin-based CSP (CHIROBIOTIC® V2) | This compound, Isothis compound | Baseline Separation |

| Capillary Electrophoresis (CE) | Cyclodextrin selectors | This compound, Isothis compound, Flinderole A-C, Desmethyl flinderole C | Partial Separation |

Mentioned Compound Names:

this compound

Isothis compound

Flinderole A

Flinderole B

Flinderole C

Desmethyl flinderole C

Dimethylisothis compound

Comparative Chemical Biology and Interdisciplinary Research on Borreverine

Comparative Analysis of Borreverine with Other Natural Bisindole Alkaloids

This compound belongs to the large and structurally diverse class of bisindole alkaloids, which are characterized by the presence of two indole (B1671886) moieties. A comparative analysis of this compound with other related natural bisindole alkaloids, such as isothis compound, voacamine, and villalstonine, reveals key differences in their chemical structures and biological activities. These variations often arise from the different monomeric indole units that combine to form the dimer, the nature of the linkage between them, and their stereochemistry.

The cytotoxicity of these compounds is a key area of comparative study. While many bisindole alkaloids exhibit cytotoxic properties, the potency can vary significantly. For instance, some bisindole alkaloids have shown significant activity against various cancer cell lines. The antiplasmodial activity of this compound and its analogues has also been a subject of investigation, highlighting its potential in the development of new antimalarial agents.

Table 1: Comparative Biological Activity of Selected Bisindole Alkaloids

| Compound | Biological Activity | Target Organism/Cell Line | Reported IC50/Activity |

| This compound | Antiplasmodial | Plasmodium falciparum | Moderate activity |

| Iscthis compound | Antiplasmodial | Plasmodium falciparum | Varies depending on strain |

| Voacamine | Cytotoxic | Various cancer cell lines | Micromolar range |

| Villalstonine | Cytotoxic | Various cancer cell lines | Micromolar range |

Note: The data presented in this table is a summary of findings from various research articles and is intended for comparative purposes. Actual IC50 values can vary based on experimental conditions.

Investigation of Biosynthetic Pathways and Proposed Biomimetic Transformations

The biosynthesis of this compound is a fascinating example of nature's chemical ingenuity. It is proposed to be formed through the dimerization of two molecules of the monomeric indole alkaloid, borrerine (B1196032). This transformation is believed to occur under acidic conditions, suggesting a biomimetic pathway that can be replicated in the laboratory.

Biomimetic synthesis, which mimics natural biosynthetic routes, has been successfully employed to synthesize this compound and its isomer, isothis compound. The acid-catalyzed dimerization of borrerine provides a straightforward and efficient method for producing these complex natural products. This approach not only confirms the proposed biosynthetic pathway but also provides a valuable tool for generating this compound and its analogues for further biological evaluation. The key transformation involves an electrophilic attack of one borrerine molecule onto the indole nucleus of another, followed by cyclization to form the characteristic fused ring system of this compound.

Integration of Synthetic Chemistry and Biological Screening in Drug Discovery Lead Identification (Pre-optimization)

Natural products like this compound are a rich source of lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of identifying a lead compound from a large collection of molecules is known as lead identification.

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. Natural product libraries, including compounds like this compound, are often screened using HTS to identify "hits"—compounds that show promising activity.

The antiplasmodial activity of this compound makes it a potential hit for the development of new antimalarial drugs. Once identified as a hit, a compound like this compound would enter the pre-optimization phase. In this stage, medicinal chemists would synthesize analogues of this compound to establish a preliminary structure-activity relationship (SAR). The goal of this initial optimization is to identify which parts of the molecule are essential for its biological activity and to explore how modifications to its structure affect its potency and other properties. The integration of synthetic chemistry to create these analogues and biological screening to test them is a critical cycle in the early stages of drug discovery.

This compound as a Chemical Probe for Unraveling Biological Mechanisms

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a biological pathway. An ideal chemical probe is potent, selective, and has a known mechanism of action. By interacting with a specific target, a chemical probe can be used to elucidate the function of that target in a cellular or organismal context.

While the full potential of this compound as a chemical probe is still being explored, its defined biological activity suggests its utility in this area. For instance, if the specific molecular target of this compound's antiplasmodial activity were to be identified, it could be used as a tool to study the biological pathways essential for the survival of the Plasmodium parasite.

The process of using a natural product like this compound as a chemical probe often involves several steps:

Target Identification: Identifying the specific protein or proteins that this compound binds to in order to exert its biological effect.

Mechanism of Action Studies: Elucidating how the binding of this compound to its target leads to the observed biological outcome.

Development of Analogs: Synthesizing derivatives of this compound that could be more potent, more selective, or could be functionalized with reporter tags (e.g., fluorescent dyes or affinity labels) to facilitate the study of its target.

The unique chemical structure of this compound provides a scaffold that can be chemically modified to create a suite of chemical probes for investigating various biological questions.

Future Directions and Emerging Research Avenues for Borreverine

Exploration of Undiscovered Synthetic Routes for Complex Analogues

The future development of Borreverine as a therapeutic lead is contingent upon the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While biomimetic synthesis has been achieved, advancing the therapeutic potential of this compound requires more sophisticated and flexible synthetic strategies capable of producing complex, non-natural derivatives.

Key future research efforts in this area will likely focus on:

Convergent Synthetic Strategies: The dimeric nature of this compound lends itself to convergent approaches, where the two distinct monomeric indole (B1671886) units are synthesized separately and then coupled in a late-stage reaction. jst.go.jpnih.gov Developing novel coupling methods is crucial, especially for forming bonds at sterically hindered positions, which is a common challenge in the synthesis of complex alkaloids. jst.go.jp

Divergent Synthesis and Complexity-to-Diversity (CtD) Strategies: Using the natural this compound scaffold as a starting point, divergent synthetic pathways can be employed to generate a wide range of structurally unique analogues. nih.gov This "Complexity-to-Diversity" approach leverages the inherent structural complexity of the natural product to access novel regions of chemical space. nih.gov

Modern Synthetic Methodologies: The application of modern synthetic techniques, such as organocatalytic asymmetric synthesis, could enable precise control over the stereochemistry of new analogues, which is often critical for biological activity. scilit.com Chemists have developed numerous strategies to produce the core indole heterocycle in unnatural ways, which could be adapted for this compound monomers before dimerization. rsc.org

| Synthetic Strategy | Objective | Rationale |

| Convergent Synthesis | Efficiently construct the dimeric core by joining two pre-synthesized monomeric units. | Allows for modular assembly, facilitating the creation of diverse analogues by varying the structure of each monomer before the coupling step. jst.go.jpnih.gov |

| Divergent Synthesis (CtD) | Use the this compound scaffold to create a library of structurally related but distinct compounds. | Rapidly generates molecular diversity to explore structure-activity relationships and identify analogues with improved properties. nih.gov |

| Asymmetric Catalysis | Control the three-dimensional arrangement of atoms in newly synthesized analogues. | Biological targets are often chiral, meaning stereochemistry is crucial for potent and selective activity. scilit.com |

Identification of Novel Biological Targets and Phenotypes

This compound's established antibacterial activity against organisms like Staphylococcus aureus and Vibrio cholerae provides a clear starting point for mechanistic studies. nih.gov However, like many natural product alkaloids, its full biological activity profile is likely much broader. A critical future direction is the identification of its specific molecular targets to understand its mechanism of action and to uncover new therapeutic applications.

Future research should prioritize:

Mechanism of Antibacterial Action: Moving beyond phenotypic screening, research must focus on identifying the precise bacterial targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be used to pinpoint the proteins or pathways disrupted by the compound. This is analogous to research on the alkaloid berberine (B55584), whose antibacterial effects are linked to multiple mechanisms, including damage to the bacterial cell membrane and inhibition of protein and DNA synthesis. beilstein-journals.org

Screening for New Therapeutic Activities: The structural complexity of this compound suggests it may interact with a variety of biological targets. Screening against a wide range of disease models could reveal novel phenotypes. Given the known cytotoxicity and antimalarial activities of other alkaloids, investigating this compound's potential in oncology and infectious diseases beyond its current antibacterial spectrum is a logical next step. researchgate.netnih.govresearchgate.net

Target Deconvolution in Eukaryotic Cells: Should this compound or its analogues show activity against cancer cells or parasites, identifying their eukaryotic targets will be paramount. Many alkaloids exert their effects by interacting with fundamental cellular machinery, such as DNA, topoisomerase enzymes, or mitochondrial components. gavinpublishers.comnih.gov

Application of Advanced In Silico Methods for Predictive Modeling and Design

Computational chemistry and bioinformatics offer powerful tools to accelerate the drug discovery process for natural products like this compound. academicjournals.orgnih.gov By integrating in silico methods, researchers can rationalize experimental findings, predict the properties of new analogues, and prioritize synthetic efforts, thereby saving significant time and resources. bonviewpress.com

Key applications of computational modeling for this compound research include:

Molecular Docking and Virtual Screening: Once potential protein targets are hypothesized or identified (as in 8.2), molecular docking can be used to predict how this compound and its analogues bind to these targets. This can help elucidate the mechanism of action and explain the SAR observed experimentally. bonviewpress.com

Quantitative Structure-Activity Relationship (QSAR): As a library of this compound analogues is synthesized and tested, QSAR models can be developed to mathematically correlate specific structural features with biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent derivatives.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. nih.gov This early-stage analysis helps identify candidates with favorable drug-like properties and flag potential liabilities before committing to more extensive preclinical testing.

Development of High-Throughput Screening (HTS) Assays for this compound Derivatives

To efficiently evaluate the libraries of complex analogues generated through advanced synthesis (as in 8.1), robust high-throughput screening (HTS) assays are essential. HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. mdpi.com

Future work in this area should focus on:

Phenotypic Screening Assays: For antibacterial discovery, automated liquid handling systems can be used to perform high-throughput broth microdilution assays against a panel of clinically relevant bacteria. mdpi.com This would rapidly identify analogues with potent or expanded-spectrum antibacterial activity. Similar phenotypic screens could be developed for cytotoxicity against cancer cell lines or for antimalarial activity.

Target-Based Screening Assays: If a specific molecular target of this compound is identified (e.g., a bacterial enzyme), a target-based HTS assay can be developed. Such assays (e.g., enzymatic inhibition or receptor binding assays) are often more precise and can provide direct evidence of a compound's mechanism of action.

High-Resolution Mass Spectrometry Screening: Advanced mass spectrometry techniques can be used for the rapid profiling and identification of alkaloids in complex mixtures or for screening compound libraries for specific interactions. nih.govwaters.com

| Assay Type | Purpose | Example Application for this compound |

| Phenotypic HTS | To identify compounds that produce a desired biological effect in a whole-cell or whole-organism model. | Automated broth microdilution to screen this compound analogues for enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). |

| Target-Based HTS | To identify compounds that interact with a specific, isolated biological target (e.g., an enzyme or receptor). | An enzymatic assay to screen for analogues that inhibit a putative bacterial target enzyme identified through mechanistic studies. |

| High-Content Screening | A cell-based imaging approach to quantify multiple phenotypic parameters simultaneously. | Imaging-based screen to identify analogues that disrupt bacterial biofilm formation or induce specific morphological changes in cancer cells. |

Interdisciplinary Research Collaborations for Comprehensive Characterization and Mechanistic Elucidation

The multifaceted research required to advance this compound from a natural product "hit" to a viable therapeutic "lead" necessitates a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery means that no single discipline holds all the necessary expertise.

A successful research program for this compound will require a synergistic effort from:

Natural Product and Synthetic Chemists: To isolate, purify, and, most importantly, synthesize complex analogues and scale up the production of promising candidates. jst.go.jp

Microbiologists and Pharmacologists: To design and execute biological assays, determine the spectrum of activity, and investigate the physiological effects of the compounds in cellular and animal models.

Computational Biologists and Chemists: To perform in silico modeling, predict compound properties, analyze large datasets from HTS, and help rationalize experimental results to guide the next cycle of drug design. academicjournals.org

Biochemists and Structural Biologists: To identify and validate specific molecular targets, elucidate binding interactions at the atomic level, and unravel the detailed mechanism of action.

This integrated feedback loop—where chemists synthesize compounds, biologists test them, and computational scientists model the results to inform the next generation of synthesis—is the engine of modern therapeutic development and will be critical for realizing the full potential of this compound.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for characterizing Borreverine’s molecular structure in preliminary research?

- Answer : Initial characterization should integrate spectroscopic techniques (e.g., NMR, IR, mass spectrometry) with X-ray crystallography for structural elucidation. Ensure purity via HPLC and elemental analysis. For novel compounds, provide full synthetic pathways and spectral data cross-referenced with literature . For reproducibility, document solvent choices, reaction temperatures, and purification methods in detail .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

- Answer : Protocols must specify stoichiometric ratios, catalyst systems, and kinetic/thermodynamic control parameters. Use standardized reaction templates (e.g., reflux conditions, inert atmospheres) and validate yields through triplicate experiments. Include failure cases (e.g., side reactions) to guide troubleshooting .

Q. What are the best practices for conducting a literature review on this compound’s bioactivity?

- Answer : Use systematic search strategies across MEDLINE, Embase, and Web of Science, combining Boolean operators (e.g., "this compound AND cytotoxicity"). Prioritize peer-reviewed journals and preprints with rigorous validation. Cross-reference citations in review articles to identify foundational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound’s stability under varying pH conditions?

- Answer : Employ a multi-method validation approach:

- Replicate experiments under identical conditions (pH, temperature, solvent).

- Compare results with computational simulations (e.g., DFT for predicted spectra).

- Analyze batch-to-batch variability via controlled stability studies.

- Publish raw datasets and calibration curves to enable peer validation .

Q. What experimental designs are optimal for assessing this compound’s mechanism of action in multi-target biological systems?

- Answer : Use a combination of:

- In vitro assays : Dose-response curves (IC50/EC50) with positive/negative controls.

- Omics integration : Transcriptomics/proteomics to map pathway interactions.

- Knockout models : CRISPR-edited cell lines to isolate target effects.

Document confounding variables (e.g., solvent cytotoxicity) and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

Q. How should systematic reviews address bias when synthesizing data on this compound’s therapeutic efficacy?

- Answer : Follow PRISMA guidelines:

- Include/exclude studies based on predefined criteria (e.g., sample size, blinding).

- Assess risk of bias via tools like ROB-2 for randomized trials.

- Conduct meta-analyses with heterogeneity tests (I² statistic) and sensitivity analyses.

Involve independent reviewers to mitigate selection bias .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.